Cas no 312592-88-4 (3-(2-phenylethenesulfonamido)benzoic acid)

3-(2-Phenylethenesulfonamido)benzoic acid is a sulfonamide-based benzoic acid derivative characterized by its phenylvinylsulfonamide functional group. This compound is of interest in organic synthesis and medicinal chemistry due to its potential as a versatile intermediate. The presence of both sulfonamide and carboxylic acid moieties offers multiple reactive sites for further functionalization, enabling applications in the development of pharmacologically active molecules or advanced materials. Its structural features may also contribute to enhanced binding interactions in biological systems, making it a candidate for research in drug discovery. The compound's stability and synthetic accessibility further support its utility in experimental and industrial settings.
3-(2-phenylethenesulfonamido)benzoic acid structure
312592-88-4 structure
Product Name:3-(2-phenylethenesulfonamido)benzoic acid
CAS No:312592-88-4
MF:C15H13NO4S
MW:303.33302283287
CID:3106100
PubChem ID:765694
Update Time:2025-10-29

3-(2-phenylethenesulfonamido)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(2-Phenyl-ethenesulfonylamino)-benzoic acid
    • 3-(2-phenylethenesulfonamido)benzoic acid
    • Benzoic acid, 3-[[(2-phenylethenyl)sulfonyl]amino]-
    • CHEMBL471401
    • SR-01000393100-1
    • 3-({[(E)-2-phenylethenyl]sulfonyl}amino)benzoic acid
    • SMR000151186
    • AKOS000117236
    • SR-01000393100
    • MLS000572196
    • Z45636585
    • STK975966
    • 312592-88-4
    • Oprea1_024422
    • HMS1414J10
    • AB00529986-03
    • HMS2411K18
    • 3-(2-Phenylethenesulfonamido)benzoicacid
    • 3-(2-phenylvinylsulfonamido)benzoic acid
    • EN300-06594
    • 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid
    • Inchi: 1S/C15H13NO4S/c17-15(18)13-7-4-8-14(11-13)16-21(19,20)10-9-12-5-2-1-3-6-12/h1-11,16H,(H,17,18)
    • InChI Key: XCLRXFSRZUJEQY-UHFFFAOYSA-N
    • SMILES: C(O)(=O)C1=CC=CC(NS(C=CC2=CC=CC=C2)(=O)=O)=C1

Computed Properties

  • Exact Mass: 303.05652907Da
  • Monoisotopic Mass: 303.05652907Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 474
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 91.9Ų

3-(2-phenylethenesulfonamido)benzoic acid Pricemore >>

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Additional information on 3-(2-phenylethenesulfonamido)benzoic acid

Recent Advances in the Study of 3-(2-Phenylethenesulfonamido)benzoic Acid (CAS: 312592-88-4): A Comprehensive Research Brief

The compound 3-(2-phenylethenesulfonamido)benzoic acid (CAS: 312592-88-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and mechanistic insights. The compound, characterized by its unique sulfonamide and benzoic acid moieties, has been investigated for its role in modulating key biological pathways, particularly in the context of inflammation and cancer.

Recent studies have highlighted the compound's ability to inhibit specific enzymes involved in inflammatory responses. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that 3-(2-phenylethenesulfonamido)benzoic acid acts as a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in prostaglandin synthesis and inflammatory processes. The study utilized a combination of molecular docking simulations and in vitro assays to elucidate the binding affinity and selectivity of the compound, revealing a promising IC50 value of 0.8 μM against COX-2, with minimal activity against COX-1, thus suggesting a favorable safety profile.

In addition to its anti-inflammatory properties, emerging research has explored the compound's potential as an anticancer agent. A 2024 preprint on bioRxiv reported that 3-(2-phenylethenesulfonamido)benzoic acid exhibits selective cytotoxicity against certain cancer cell lines, including breast and colorectal cancer cells. The study employed high-throughput screening and transcriptomic analysis to identify the compound's mechanism of action, which appears to involve the disruption of mitochondrial function and induction of apoptosis via the intrinsic pathway. These findings are particularly noteworthy given the compound's relatively low toxicity to non-cancerous cells, as evidenced by a high selectivity index in preliminary assays.

The synthesis of 3-(2-phenylethenesulfonamido)benzoic acid has also been optimized in recent years. A 2022 paper in Organic & Biomolecular Chemistry detailed a novel, scalable synthetic route that improves yield and purity while reducing the use of hazardous reagents. The revised protocol involves a palladium-catalyzed coupling reaction followed by a selective sulfonamidation step, achieving an overall yield of 72% with >98% purity. This advancement is expected to facilitate further preclinical and clinical investigations by ensuring a reliable supply of the compound.

Despite these promising developments, challenges remain in the translational application of 3-(2-phenylethenesulfonamido)benzoic acid. Pharmacokinetic studies, as reported in a 2023 issue of Drug Metabolism and Disposition, indicate that the compound exhibits moderate oral bioavailability (~40%) in rodent models, with rapid clearance attributed to glucuronidation. Researchers are currently exploring prodrug strategies and formulation optimizations to enhance its pharmacokinetic profile. Additionally, ongoing structure-activity relationship (SAR) studies aim to identify derivatives with improved potency and metabolic stability.

In conclusion, 3-(2-phenylethenesulfonamido)benzoic acid (CAS: 312592-88-4) represents a compelling candidate for further development in both anti-inflammatory and anticancer therapeutics. Its dual mechanism of action, coupled with recent synthetic and pharmacological advancements, underscores its potential as a versatile scaffold for drug discovery. Future research should prioritize in vivo efficacy studies and toxicological evaluations to validate its therapeutic utility and safety in relevant disease models.

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